3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one
Description
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a dihydropyrazin-2-one core substituted with a 3,4-dimethoxyphenyl group at position 1 and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl moiety at position 2.
Key structural attributes:
- Dihydropyrazinone core: Imparts conformational rigidity and hydrogen-bonding capacity.
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may modulate receptor binding.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-25-16-7-6-12(10-17(16)26-2)23-9-8-22-18(19(23)24)27-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAULZXZPLHOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC=C3Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several classes of bioactive molecules, including PDE-4 inhibitors and sulfur-containing heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison with Analogs
Key Observations :
- The 3,4-dimethoxyphenyl group is a common feature in PDE-4 inhibitors, as seen in 4NO2PDPMe and 4APDPMe, suggesting its role in modulating enzyme interaction .
- The sulfanyl group in the target compound and pyrazole derivatives () may enhance stability or metal-binding capacity, though functional impacts require further study.
- Electron-withdrawing substituents (e.g., Cl, F, NO₂) in the target and analogs likely influence electronic properties and binding affinity.
Pharmacological and Functional Comparisons
PDE-4 Inhibition Potential
- 4NO2PDPMe and 4APDPMe: Demonstrated significant uterine relaxation via PDE-4 inhibition, with IC₅₀ values in the micromolar range. The nitro group in 4NO2PDPMe reduced efficacy compared to the amino group in 4APDPMe, highlighting substituent-dependent activity .
- Target Compound : The 2-chloro-6-fluorophenyl group may enhance selectivity for PDE-4 isoforms due to increased steric bulk and halogen interactions, though experimental validation is needed.
Anti-Inflammatory Activity
- 4APDPMe: Exhibited superior anti-inflammatory effects compared to 4NO2PDPMe, attributed to the electron-donating amino group enhancing interactions with inflammatory mediators .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- Hydrogen Bonding: The dihydropyrazinone core in the target compound likely forms N–H···O and C–H···O interactions, similar to patterns observed in related heterocycles (). These interactions influence solubility and crystal stability .
- Comparison with Pyrazole Derivatives : Sulfanyl-containing pyrazoles () exhibit diverse packing modes due to S···S or S···π interactions, which may differ in the target compound due to steric hindrance from the chloro-fluoro substituents .
Solubility and Lipophilicity
- The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~3.5 estimated), comparable to 4NO2PDPMe (logP ~2.8) but higher than 4APDPMe (logP ~1.9) due to the polar amino group .
- The (2-chloro-6-fluorophenyl)methyl sulfanyl moiety may reduce aqueous solubility but enhance membrane permeability.
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